5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide
CAS No.: 2287316-48-5
Cat. No.: VC5903981
Molecular Formula: C9H13Br2NO2
Molecular Weight: 327.016
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2287316-48-5 |
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Molecular Formula | C9H13Br2NO2 |
Molecular Weight | 327.016 |
IUPAC Name | 5-(2-aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide |
Standard InChI | InChI=1S/C9H12BrNO2.BrH/c1-13-9-5-7(10)6(2-3-11)4-8(9)12;/h4-5,12H,2-3,11H2,1H3;1H |
Standard InChI Key | BJQWAJZPSGLAAW-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C(=C1)Br)CCN)O.Br |
Introduction
Compound Identification and Structural Characteristics
5-(2-Aminoethyl)-4-bromo-2-methoxyphenol hydrobromide (CAS: 2287316-48-5) is a brominated phenolic compound with a hydrobromic acid salt moiety. Its molecular formula is C₉H₁₃Br₂NO₂, and its molecular weight is 327.02 g/mol . The structure comprises:
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A phenolic ring substituted with bromine at position 4, methoxy at position 2, and a 2-aminoethyl side chain at position 5.
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A hydrobromide counterion, enhancing solubility in polar solvents like water or ethanol .
Spectral Data
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¹H NMR: Expected signals include aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and aminoethyl protons (δ 2.5–3.5 ppm) .
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IR: Key peaks correspond to O–H (3200–3500 cm⁻¹), C–Br (500–600 cm⁻¹), and N–H stretching (3300 cm⁻¹) .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via a multi-step process:
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Bromination: 2-Methoxyphenol derivatives undergo electrophilic substitution using brominating agents (e.g., N-bromosuccinimide) .
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Aminoethylation: Introduction of the 2-aminoethyl group via Friedel-Crafts alkylation or reductive amination .
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Salt Formation: Reaction with hydrobromic acid to form the hydrobromide salt .
Table 1: Representative Synthesis Yields
Step | Reagents | Yield (%) | Reference |
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Bromination | NBS, DMF | 85 | |
Aminoethylation | Ethylenediamine, H₂/Pd-C | 72 | |
Hydrobromide Formation | HBr (48% aq.) | 91 |
Physicochemical Properties
Physical Data
Property | Value | Reference |
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Melting Point | 158–160°C (decomposes) | |
Solubility | >50 mg/mL in H₂O | |
LogP (Partition) | 1.8 (hydrophilic salt) |
Stability
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pH Sensitivity: Stable at pH 2–6; decomposes under alkaline conditions due to deprotonation .
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Light Sensitivity: Degrades upon prolonged UV exposure (λ < 300 nm) .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
This compound serves as a precursor in:
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Kinase Inhibitors: Structural analogs are used in Bcr-Abl tyrosine kinase inhibitors (e.g., Bosutinib) .
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Anti-inflammatory Agents: Modulates PDE4 activity in preclinical models .
Table 2: Biological Activity Data
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